(1R,2R)-2-PCCA hydrochloride

Description

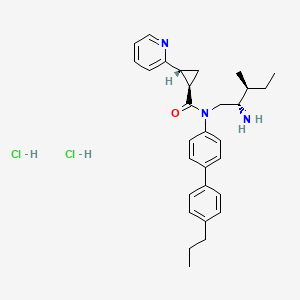

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2R)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N3O.2ClH/c1-4-8-22-10-12-23(13-11-22)24-14-16-25(17-15-24)33(20-28(31)21(3)5-2)30(34)27-19-26(27)29-9-6-7-18-32-29;;/h6-7,9-18,21,26-28H,4-5,8,19-20,31H2,1-3H3;2*1H/t21-,26+,27+,28+;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMICUFWAJDIQJ-QUDNCWCRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(CC(C(C)CC)N)C(=O)C3CC3C4=CC=CC=N4.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(C[C@H]([C@@H](C)CC)N)C(=O)[C@@H]3C[C@H]3C4=CC=CC=N4.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (1R,2R)-2-PCCA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid [(2S,3S)-2-amino-3-methylpentyl]-(4'-propylbiphenyl-4-yl)amide hydrochloride, commonly known as (1R,2R)-2-PCCA hydrochloride, is a synthetic small molecule that has emerged as a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88). GPR88 is predominantly expressed in the striatum, a key component of the basal ganglia, and is implicated in the regulation of motor control, reward, and cognition. The absence of a known endogenous ligand for GPR88 has made synthetic agonists like (1R,2R)-2-PCCA invaluable tools for elucidating its physiological functions and therapeutic potential in various central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: GPR88 Agonism

The primary mechanism of action of (1R,2R)-2-PCCA is its function as a potent agonist at the GPR88 receptor.[3][4][5] GPR88 is coupled to the inhibitory Gαi subunit of the heterotrimeric G protein complex.[2][6][7] Upon binding of (1R,2R)-2-PCCA, the receptor undergoes a conformational change, leading to the activation of the Gαi pathway. This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2][6][7] The reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), thereby influencing various cellular processes.

The agonistic activity of 2-PCCA is stereoselective, with the (1R,2R)-diastereomer being significantly more potent than the (1S,2S)-isomer.[2][6] Studies have shown that the (1R,2R)-isomer is approximately 5-fold more potent than the (1S,2S)-isomer in inhibiting cAMP formation.[2][6]

Signaling Pathway

The signaling cascade initiated by the binding of (1R,2R)-2-PCCA to GPR88 is a canonical Gαi-coupled pathway. The key steps are outlined below:

-

Ligand Binding: (1R,2R)-2-PCCA binds to the GPR88 receptor.

-

G Protein Activation: The agonist-bound receptor facilitates the exchange of GDP for GTP on the Gαi subunit of the associated heterotrimeric G protein.

-

G Protein Dissociation: The Gαi-GTP subunit dissociates from the Gβγ dimer.

-

Effector Modulation: The Gαi-GTP subunit inhibits the activity of adenylyl cyclase.

-

Second Messenger Reduction: The inhibition of adenylyl cyclase leads to a decrease in the synthesis of cAMP from ATP.

-

Downstream Effects: Reduced cAMP levels lead to decreased activation of PKA and subsequent modulation of downstream signaling pathways.

Caption: GPR88 receptor signaling pathway activated by (1R,2R)-2-PCCA.

Quantitative Data

The potency of this compound has been determined in various in vitro assays. The half-maximal effective concentration (EC50) values are summarized in the table below.

| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |

| (1R,2R)-2-PCCA | Cell-free | - | 3 | [3][4][8] |

| (1R,2R)-2-PCCA | cAMP Assay | HEK293 (stably expressing GPR88 and GloSensor-22F) | 56 | [8] |

| (1R,2R)-2-PCCA | Cell-based | GPR88-22F cells | 603 | [3][4][8] |

| (1R,2R)-2-PCCA | cAMP Assay | GPR88 cells | 373 | [2][6] |

| (1S,2S)-2-PCCA | cAMP Assay | GPR88 cells | ~1865 (5-fold less potent than (1R,2R)-isomer) | [2][6] |

| 2-PCCA (racemic) | cAMP Assay | HEK293 (stably expressing GPR88 and GloSensor-22F) | 116 | [9][10] |

| 2-PCCA (racemic) | cAMP Assay | GPR88 cells | 877 | [2][6] |

| (1R,2R)-2-PCCA | Calcium Mobilization Assay | CHO-Gαqi5-GPR88 cells | 468 | [11] |

| Compound | Binding Affinity (Ki) (nM) | Reference |

| 2-PCCA | 277 | [1] |

| (S,S)-isomer of 2-PCCA | 487 | [1] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro experiments.

cAMP Production Assay

This is the primary functional assay to determine the Gαi-coupling of GPR88 and the potency of its agonists.

Objective: To measure the inhibition of cAMP production in cells expressing GPR88 upon stimulation with an agonist.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media. For stable expression, cells are transfected with a plasmid encoding human GPR88 and a cAMP biosensor, such as the GloSensor-22F construct. For transient expression, cells are co-transfected with the GPR88 cDNA and the cAMP biosensor.[2][6]

-

Assay Preparation: Cells are seeded into multi-well plates. Prior to the assay, the growth medium is replaced with a stimulation buffer.

-

Forskolin (B1673556)/Isoproterenol (B85558) Stimulation: To elevate basal cAMP levels, cells are stimulated with an adenylyl cyclase activator like forskolin or an agonist for an endogenously expressed Gαs-coupled receptor, such as isoproterenol for the β2-adrenergic receptor.[2][6]

-

Agonist Treatment: Cells are then treated with varying concentrations of this compound.

-

Signal Detection: The activity of the cAMP biosensor (e.g., luminescence for GloSensor) is measured using a plate reader.

-

Data Analysis: The decrease in the cAMP signal in the presence of the agonist is used to calculate the EC50 value, representing the concentration of the agonist that produces 50% of its maximal inhibitory effect.

Caption: Workflow for a typical cAMP production assay.

Calcium Mobilization Assay

While GPR88 is primarily Gαi-coupled and does not directly mobilize intracellular calcium, a modified assay can be used for high-throughput screening.[2]

Objective: To measure GPR88 activation by co-expressing a promiscuous G protein (Gαqi5) that couples to Gαi-linked receptors and redirects the signal to the Gαq pathway, leading to calcium release.[12]

Methodology:

-

Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) cells, co-expressing GPR88 and the promiscuous Gαqi5 protein is used (CHO-Gαqi5-GPR88).[12]

-

Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye.

-

Agonist Addition: (1R,2R)-2-PCCA is added to the cells.

-

Signal Detection: The change in fluorescence, indicating an increase in intracellular calcium, is measured using a fluorescent imaging plate reader (FLIPR).[2][6]

-

Data Analysis: The fluorescence intensity is used to determine the EC50 of the agonist.

It is important to note that direct calcium mobilization assays in cells expressing only GPR88 show no response to 2-PCCA, confirming the lack of Gαq coupling.[2][6]

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (1R,2R)-2-PCCA for the GPR88 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing GPR88 or from native tissue with high GPR88 expression (e.g., striatum).

-

Radioligand: A radiolabeled GPR88 ligand, such as [3H]RTI-13951-33, is used.[1]

-

Competition Binding: The radioligand is incubated with the membranes in the presence of increasing concentrations of unlabeled (1R,2R)-2-PCCA.

-

Separation and Counting: Bound and free radioligand are separated, and the amount of bound radioactivity is quantified.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that displaces 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound is a well-characterized, potent, and stereoselective agonist of the orphan receptor GPR88. Its mechanism of action through the Gαi-coupled signaling pathway, leading to the inhibition of cAMP production, is firmly established through a variety of in vitro assays. The availability of this tool compound has been instrumental in advancing the understanding of GPR88's role in the central nervous system and continues to support the exploration of GPR88 as a viable therapeutic target for neurological and psychiatric disorders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on GPR88 and related signaling pathways.

References

- 1. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. invivochem.net [invivochem.net]

- 6. Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Substitution on the Aniline Moiety of the GPR88 Agonist 2-PCCA: Synthesis, Structure–Activity Relationships, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

what is (1R,2R)-2-PCCA hydrochloride

An In-Depth Technical Guide to (1R,2R)-2-PCCA Hydrochloride: A Potent GPR88 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a potent and selective agonist for the G protein-coupled receptor 88 (GPR88). This document details its chemical properties, mechanism of action, and key experimental data, offering valuable insights for researchers in neuroscience and drug discovery.

Introduction

This compound, a diastereomer of 2-PCCA, has emerged as a critical pharmacological tool for studying the function of GPR88, an orphan receptor highly expressed in the striatum.[1][2] Its ability to modulate GPR88 signaling provides a pathway to investigate the receptor's role in various neurological and psychiatric disorders.

Chemical Properties

| Property | Value |

| IUPAC Name | (1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid --INVALID-LINK--amide hydrochloride |

| Molecular Formula | C₃₀H₃₈ClN₃O |

| Molecular Weight | 492.1 g/mol |

| CAS Number | 1609563-71-4 |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound is a potent agonist of the GPR88 receptor.[1] GPR88 is coupled to the Gαi subunit of the heterotrimeric G protein complex.[3] Upon agonist binding, GPR88 activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This signaling cascade ultimately modulates neuronal excitability in the striatum.

Signaling Pathway Diagram

Caption: GPR88 signaling pathway upon agonist binding.

Quantitative Data

The potency of this compound has been determined in various in vitro assays. The half-maximal effective concentration (EC₅₀) values are summarized below.

| Assay Type | Cell Line | EC₅₀ (nM) | Reference |

| GloSensor™ cAMP Assay | HEK293 cells stably expressing human GPR88 | 603 | [2] |

| LANCE® TR-FRET cAMP Assay | CHO cells expressing human GPR88 | 56 | [4] |

| Cell-free Assay | Not Applicable | 3 | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of (1R,2R)-2-PCCA and its hydrochloride salt is a multi-step process. A general outline based on published methods is provided below.[5][6]

Experimental Workflow: Synthesis

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effect of Substitution on the Aniline Moiety of the GPR88 Agonist 2-PCCA: Synthesis, Structure–Activity Relationships, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]

(1R,2R)-2-PCCA Hydrochloride: A Potent GPR88 Agonist for CNS Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the striatum, has emerged as a promising therapeutic target for a variety of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, anxiety, and addiction.[1][2] The absence of a known endogenous ligand has spurred the development of synthetic agonists to probe the receptor's function and therapeutic potential. Among these, (1R,2R)-2-PCCA hydrochloride has been identified as a potent and selective GPR88 agonist. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its characterization.

Introduction to GPR88

GPR88, also known as striatum-specific G protein-coupled receptor, belongs to the class A rhodopsin family of GPCRs.[1][3] Its expression is highly enriched in the medium spiny neurons of the striatum, a critical brain region for motor control, cognition, and reward-based learning.[1][3] The specific physiological functions of GPR88 are still under investigation, but its localization suggests a significant role in modulating dopaminergic and glutamatergic neurotransmission.[3] GPR88 primarily couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][4][5] This inhibitory signaling cascade is a key mechanism through which GPR88 is thought to modulate neuronal excitability.[4]

This compound: A Potent GPR88 Agonist

This compound is a diastereomer of 2-PCCA and has been identified as a highly potent agonist of the GPR88 receptor.[6][7] It serves as a crucial chemical tool for elucidating the physiological roles of GPR88 and for the development of novel therapeutics targeting this receptor.

Chemical Properties

| Property | Value |

| Chemical Name | (1R,2R)-2-pyridin-2-yl-cyclopropanecarboxylic acid ((2S,3S)-2-amino-3-methylpentyl)-(4′-propylbiphenyl-4-yl)-amide dihydrochloride |

| Molecular Formula | C₃₀H₃₉Cl₂N₃O |

| Molecular Weight | 528.56 g/mol |

| CAS Number | 1609563-71-4 |

Mechanism of Action

This compound exerts its effects by binding to and activating the GPR88 receptor. This activation triggers the Gαi-coupled signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.[6][8] This mechanism of action has been confirmed in various in vitro assay systems.[6][8]

Figure 1: GPR88 Signaling Pathway Activation by this compound.

Quantitative Pharmacological Data

The potency of this compound as a GPR88 agonist has been determined in various in vitro assays. The data highlights its high affinity and efficacy at the receptor.

| Assay Type | Cell Line/System | Potency (EC₅₀) | Reference |

| Cell-free Assay | - | 3 nM | [6][7][8][9] |

| GloSensor cAMP Assay | HEK293 cells stably expressing human GPR88 and GloSensor-22F | 603 nM | [6][7][8][10][11] |

| LANCE cAMP Assay | CHO cells expressing PPLS-HA-GPR88 | 56 nM | [1] |

| HTRF cAMP Functional Assay | - | 3.1 nM | [1] |

| Calcium Mobilization Assay | Stable GPR88 cell line | 468 nM | [11] |

Detailed Experimental Protocols

Reproducible and robust experimental methodologies are crucial for the characterization of GPR88 agonists. The following sections provide detailed protocols for key in vitro assays.

cAMP Accumulation Assay

This functional assay is fundamental for determining the Gαi-coupling of GPR88 and the potency of its agonists.[4]

Figure 2: Workflow for a typical cAMP Accumulation Assay.

Detailed Protocol (using LANCE TR-FRET Assay): [4]

-

Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Stably or transiently transfect the cells with a plasmid encoding for human GPR88. For stable cell lines, use an appropriate antibiotic for selection (e.g., G418).

-

-

Assay Procedure:

-

Harvest the GPR88-expressing HEK293 cells and seed them into 384-well plates.

-

Prepare serial dilutions of this compound in assay buffer.

-

Stimulate the cells with a known adenylyl cyclase activator, such as forskolin, in the presence of the varying concentrations of this compound.

-

Incubate the plate at room temperature for a specified time, for example, 30 minutes.

-

Add a lysis buffer that contains a europium-labeled anti-cAMP antibody and a dye-labeled cAMP tracer.

-

After incubation, measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a compatible plate reader. The signal will be inversely proportional to the intracellular cAMP concentration.

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithmic concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by a GPCR agonist and is a valuable tool for confirming the Gαi/o coupling of GPR88.[4]

Figure 3: Workflow for a [³⁵S]GTPγS Binding Assay.

Detailed Protocol: [4]

-

Membrane Preparation:

-

Homogenize striatal tissue from wild-type mice or cells overexpressing GPR88 in ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

-

-

Assay Procedure:

-

In a 96-well plate, incubate the prepared membranes with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

-

Allow the binding reaction to proceed for a defined period at a controlled temperature.

-

Terminate the reaction by rapid filtration through glass fiber filters, which will trap the membranes with the bound [³⁵S]GTPγS.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Plot the amount of bound [³⁵S]GTPγS against the concentration of this compound to determine the agonist-stimulated G protein activation.

-

In Vivo Studies

In vivo studies have begun to explore the effects of GPR88 agonism using compounds like 2-PCCA. For instance, 2-PCCA has been shown to dose-dependently decrease locomotor activity in rats and reduce methamphetamine-induced hyperactivity.[12][13] These studies provide the first insights into the potential behavioral effects of GPR88 activation in preclinical models.[13]

Conclusion

This compound is a powerful and potent tool for the study of GPR88. Its well-characterized in vitro pharmacology and demonstrated in vivo activity make it an invaluable asset for researchers in neuroscience and drug discovery. The detailed protocols provided in this guide are intended to facilitate the consistent and reliable characterization of this compound and other GPR88 modulators, ultimately advancing our understanding of this important CNS target and paving the way for the development of novel therapeutics.

References

- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. invivochem.net [invivochem.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 2-PCCA Analogues: A Technical Guide for Drug Development Professionals

An In-depth Analysis of 2-Phenylcyclopropyl-1-carboxamide (2-PCCA) Analogues as Potent and Selective LSD1 Inhibitors

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 2-phenylcyclopropyl-1-carboxamide (2-PCCA) analogues, a promising class of compounds targeting Lysine-Specific Demethylase 1 (LSD1). As LSD1 is a key epigenetic regulator implicated in various cancers, understanding the SAR of its inhibitors is paramount for the rational design of novel and effective therapeutics. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and epigenetic drug discovery.

Introduction: The Role of LSD1 in Oncology and the Emergence of 2-PCCA Analogues

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By modulating chromatin structure, LSD1 influences a wide array of cellular processes, including differentiation, proliferation, and stem cell maintenance. The dysregulation and overexpression of LSD1 have been implicated in the pathogenesis of various cancers, such as acute myeloid leukemia (AML), small-cell lung cancer (SCLC), prostate cancer, and breast cancer, making it an attractive therapeutic target.

Tranylcypromine (B92988) (TCP), also known as trans-2-phenylcyclopropylamine (2-PCPA), was one of the first identified small molecule inhibitors of LSD1. While it demonstrated the therapeutic potential of targeting LSD1, its lack of selectivity against monoamine oxidases (MAOs) spurred the development of more specific inhibitors. This led to the emergence of 2-PCCA analogues, which have shown enhanced potency and selectivity for LSD1, with several compounds advancing into clinical trials.

This guide will delve into the critical structural features of 2-PCCA analogues that govern their inhibitory activity against LSD1, providing a framework for the design of next-generation inhibitors with improved pharmacological profiles.

Quantitative Structure-Activity Relationship (SAR) of 2-PCCA Analogues

The following tables summarize the quantitative SAR data for various 2-PCCA analogues, highlighting the impact of structural modifications on their LSD1 inhibitory activity. The data has been compiled from multiple peer-reviewed publications.

Table 1: SAR of Modifications on the Phenyl Ring of the 2-Phenylcyclopropylamine Scaffold

| Compound ID | R1 | R2 | R3 | R4 | R5 | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) |

| TCP | H | H | H | H | H | >10000 | 2840 | 730 |

| Analog 1a | F | H | H | H | H | 5600 | >100000 | >100000 |

| Analog 1b | H | F | H | H | H | 3200 | >100000 | 89000 |

| Analog 1c | H | H | F | H | H | 1800 | 98000 | 45000 |

| Analog 1d | Cl | H | H | H | H | 4300 | >100000 | >100000 |

| Analog 1e | H | H | Cl | H | H | 1500 | 85000 | 38000 |

| Analog 1f | Br | H | H | H | H | 3900 | >100000 | >100000 |

| Analog 1g | H | H | Br | H | H | 1200 | 76000 | 31000 |

Data compiled from various sources. IC50 values are approximate and may vary depending on assay conditions.

Key SAR Insights from Table 1:

-

Substitution on the phenyl ring generally increases LSD1 inhibitory potency compared to the unsubstituted parent compound, tranylcypromine (TCP).

-

Halogen substitution is well-tolerated, with the position of the substituent influencing activity. Substitution at the para-position (R4) appears to be most favorable, followed by the meta-position (R3).

-

Electron-withdrawing groups, such as halogens, significantly improve selectivity against MAO-A and MAO-B.

Table 2: SAR of Modifications on the Amine Group of the 2-Phenylcyclopropylamine Scaffold

| Compound ID | R-group on Amine | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) |

| TCP | H | >10000 | 2840 | 730 |

| Analog 2a | Methyl | 8900 | 3500 | 980 |

| Analog 2b | Ethyl | 7600 | 4100 | 1200 |

| Analog 2c | Propyl | 6500 | 5200 | 1500 |

| Analog 2d | Benzyl (B1604629) | 430 | >50000 | >50000 |

| Analog 2e | (4-Fluorophenyl)methyl | 210 | >100000 | >100000 |

| Analog 2f | (4-Chlorophenyl)methyl | 180 | >100000 | >100000 |

| Analog 2g | (4-Methoxyphenyl)methyl | 350 | >100000 | >100000 |

Data compiled from various sources. IC50 values are approximate and may vary depending on assay conditions.

Key SAR Insights from Table 2:

-

N-alkylation of the primary amine generally leads to a modest increase in LSD1 potency.

-

N-benzylation dramatically improves both potency and selectivity against MAOs.

-

Substituents on the benzyl ring can further modulate activity, with electron-withdrawing groups at the para-position often resulting in the most potent compounds. This suggests the presence of a hydrophobic pocket in the LSD1 active site that can accommodate these larger substituents.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2-PCCA analogues.

LSD1 Enzymatic Inhibition Assay (Peroxidase-Coupled Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a histone H3 peptide substrate.

Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated H3(1-21)K4 peptide substrate

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 0.01% Tween-20

-

Test compounds (2-PCCA analogues) dissolved in DMSO

-

384-well black plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 1 µL of the compound solution to each well.

-

Add 24 µL of a solution containing the LSD1 enzyme in assay buffer to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of a solution containing the H3K4me2 peptide substrate in assay buffer.

-

Incubate the plate at 37°C for 60 minutes.

-

Prepare a detection reagent by mixing Amplex® Red and HRP in assay buffer according to the manufacturer's instructions.

-

Add 50 µL of the detection reagent to each well.

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader (Excitation: ~540 nm, Emission: ~590 nm).

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell line of interest (e.g., MV4-11 for AML)

-

Complete cell culture medium

-

Test compounds (2-PCCA analogues) dissolved in DMSO

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.

-

Prepare serial dilutions of the test compounds in complete medium.

-

Add 10 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the study of 2-PCCA analogues.

Caption: LSD1-mediated gene regulation and its inhibition by 2-PCCA analogues.

Caption: General workflow for the synthesis and evaluation of 2-PCCA analogues.

Caption: Logical relationships in the structure-activity of 2-PCCA analogues.

Conclusion and Future Directions

The structure-activity relationship of 2-PCCA analogues as LSD1 inhibitors is a well-defined and promising area for anticancer drug discovery. The key takeaways from the extensive research in this field are:

-

The trans-2-phenylcyclopropylamine scaffold is essential for the mechanism-based irreversible inhibition of LSD1.

-

Modifications to the phenyl ring, particularly with halogens at the para-position, enhance both potency and selectivity.

-

N-benzylation of the primary amine is a critical modification that dramatically improves inhibitory activity and selectivity over MAOs.

Future research in this area should focus on fine-tuning the substituents on the N-benzyl group to further optimize potency and improve pharmacokinetic properties. Additionally, exploring novel scaffolds that can mimic the key interactions of 2-PCCA analogues may lead to the discovery of new classes of reversible or irreversible LSD1 inhibitors with distinct pharmacological profiles. The continued application of rational drug design principles, guided by a thorough understanding of the SAR, will undoubtedly accelerate the development of clinically successful LSD1 inhibitors for the treatment of a wide range of cancers.

(1R,2R)-2-PCCA Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-2-PCCA hydrochloride is a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88). This document provides a comprehensive overview of its discovery, synthesis, and pharmacological characterization. It is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action and synthetic pathway.

Discovery and Pharmacological Profile

This compound, a diastereomer of 2-PCCA, was identified as a potent agonist of the GPR88 receptor.[1][2] GPR88 is an orphan GPCR predominantly expressed in the striatum, a key component of the basal ganglia, and is implicated in various central nervous system (CNS) disorders.[3][4] The activation of GPR88 by agonists like this compound is known to inhibit adenylyl cyclase activity through a Gαi-coupled pathway, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][5][6]

The discovery of 2-PCCA and its diastereomers arose from medicinal chemistry efforts to develop synthetic ligands for GPR88 to elucidate its biological functions.[3] The (1R,2R)-isomer was found to be significantly more potent than the (1S,2S)-isomer, highlighting the stereoselectivity of the GPR88 receptor.[2][6]

Quantitative Pharmacological Data

The following tables summarize the key in vitro potency data for this compound and its related compounds.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| (1R,2R)-2-PCCA | Cell-free | - | EC50 | 3 nM | [1][7] |

| (1R,2R)-2-PCCA | Cell-based (cAMP) | GPR88-22F cells | EC50 | 603 nM | [1][7] |

| (1R,2R)-2-PCCA | Cell-based (cAMP) | HEK293 cells expressing hGPR88 and GloSensor-22F | EC50 | 56 nM | [1][7] |

| (1R,2R)-2-PCCA (1a) | Calcium mobilization | Stable GPR88 cell line | EC50 | 468 nM | [8] |

| 2-PCCA (racemic) | Cell-based (cAMP) | GPR88 cells | EC50 | 877 nM | [2][6] |

| (1R,2R)-isomer 2 | Cell-based (cAMP) | GPR88 cells | EC50 | 373 nM | [2][6] |

| (1S,2S)-isomer 3 | Cell-based (cAMP) | GPR88 cells | EC50 | >10 µM | [2][6] |

| 2-PCCA | Radioligand Binding | - | Ki | 277 nM | [3] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the asymmetric synthesis of the key intermediate, (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid, followed by amide coupling and final salt formation.[2]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of (±)-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic Acid Hydrochloride (10)**[6]

-

To a solution of tert-butyl (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylate (0.80 g, 3.65 mmol) in CH2Cl2 (10 mL), add 4 M HCl in dioxane (3 mL).

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure to yield the product.

Protocol 2: Asymmetric Synthesis of (1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic Acid Hydrochloride ((1R,2R)-10) [6]

-

To a solution of tert-butyl (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylate ((1R,2R)-9) (110 mg, 0.50 mmol) in CH2Cl2 (5 mL), add 4 M HCl in dioxane (2 mL).

-

Stir the reaction at room temperature for 5 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with CH2Cl2 to afford the pure enantiomer.

Protocol 3: Synthesis of (1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic Acid [(2S,3S)-2-Amino-3-methylpentyl]-(biphenyl-4-yl)amide Dihydrochloride (B599025) (4a)**[6]

-

Follow the procedure for the synthesis of the free base amide.

-

To the resulting amide (20 mg, 0.039 mmol), add 1 mL of 4 M HCl in dioxane.

-

Stir the mixture to facilitate the formation of the dihydrochloride salt.

-

Isolate the product to yield 17 mg (90%) of 4a as a 1:1 diastereomeric mixture.

Mechanism of Action: GPR88 Signaling Pathway

This compound acts as an agonist at the GPR88 receptor, which is coupled to the Gαi subunit of the heterotrimeric G protein complex.[2][6] Upon agonist binding, GPR88 facilitates the exchange of GDP for GTP on the Gαi subunit. The activated Gαi-GTP complex then dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This inhibition leads to a reduction in the intracellular concentration of the second messenger cAMP.[1][5]

Caption: GPR88 Gαi-coupled signaling pathway.

In Vitro and In Vivo Experimental Setups

In Vitro cAMP Assay Protocol

To determine the functional potency of (1R,2R)-2-PCCA, a common method is to measure the inhibition of forskolin-stimulated cAMP production in HEK293 cells stably expressing the human GPR88 receptor.[2][5]

-

Cell Culture: Maintain HEK293 cells stably expressing hGPR88 and a cAMP biosensor (e.g., GloSensor-22F) in appropriate culture medium.

-

Assay Preparation: Seed the cells into 96-well plates and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound.

-

Stimulation: Add the test compound to the cells, followed by stimulation with a known adenylyl cyclase activator, such as isoproterenol (B85558) or forskolin.

-

Detection: Measure the resulting luminescence or fluorescence, which is inversely proportional to the cAMP concentration.

-

Data Analysis: Plot the concentration-response curve and calculate the EC50 value.

In Vivo Formulation Protocol

For in vivo studies, this compound can be formulated for administration. A common vehicle for intraperitoneal (i.p.) injection is a mixture of DMSO, PEG300, Tween-80, and saline.[5][9]

-

Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).

-

For a 1 mL final volume, take 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is clear.

-

Add 450 µL of saline to reach the final volume of 1 mL.

This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[5][9]

Conclusion

This compound is a valuable pharmacological tool for studying the function of the GPR88 receptor. Its high potency and stereoselectivity make it a lead compound for the development of novel therapeutics targeting CNS disorders. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development in this promising area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Pharmacological Characterization, and Structure-Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor | RTI [rti.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

The Pharmacology of GPR88 Receptor Agonists: A Technical Guide for Drug Discovery Professionals

Introduction: The G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a critical brain region for motor control, reward, and cognition.[1][2] Its strategic localization within the basal ganglia has positioned it as a promising therapeutic target for a range of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, anxiety, and substance use disorders.[2] GPR88 primarily couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This technical guide provides an in-depth overview of the pharmacology of known GPR88 agonists, detailing their signaling pathways, quantitative data, and the experimental protocols used for their characterization.

GPR88 Signaling Pathways

Activation of GPR88 by an agonist initiates a canonical Gαi/o signaling cascade. This leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cAMP.[3] This primary signaling pathway is a key functional readout for GPR88 activity. Additionally, GPR88 has been shown to modulate the signaling of other GPCRs, such as opioid receptors, by inhibiting both G protein-dependent and β-arrestin-dependent pathways, suggesting a broader role in regulating neuronal function.[4]

Quantitative Data for GPR88 Agonists

Several synthetic agonists for GPR88 have been developed and characterized. The following tables summarize the in vitro potencies of key compounds from different chemical scaffolds. This data is crucial for comparing the activity of these molecules and for guiding structure-activity relationship (SAR) studies.

Table 1: Potency of 2-PCCA Analogues

| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |

| (1R,2R)-2-PCCA | cAMP Functional Assay | HEK293 | 3.1 | [3] |

| (±)-1 (racemate of 2-PCCA) | cAMP Functional Assay | HEK293T/GPR88 | 877 | [3] |

| (1R,2R)-isomer of (±)-1 | cAMP Functional Assay | HEK293T/GPR88 | 373 | [2] |

| (±)-13 | cAMP HTRF Assay | - | 800 | [2] |

| (R,R)-13 | cAMP HTRF Assay | - | 230 | [2] |

Table 2: Potency of RTI Series Agonists

| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |

| RTI-13951-33 | cAMP Functional Assay | - | 25 | [2][5] |

| RTI-122 | TR-FRET cAMP Assay | CHO cells | 11 | [5] |

| RTI-122 | [35S]GTPγS Binding Assay | Mouse Striatal Membranes | 155 | [5] |

Experimental Protocols

The characterization of GPR88 agonists relies on a suite of robust in vitro assays. The following sections provide detailed methodologies for the most common experimental protocols.

cAMP Accumulation Assay

This is the primary functional assay for GPR88 agonists, directly measuring the consequence of Gαi/o activation.

Principle: GPR88 activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To enhance the detection window, cAMP levels are often first stimulated with forskolin (B1673556). The agonist's potency is determined by its ability to reduce these stimulated cAMP levels.

Detailed Protocol:

-

Cell Culture: Culture HEK293 or CHO cells stably expressing human GPR88 in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and a selection antibiotic).

-

Cell Seeding: Seed the cells into 384-well white assay plates at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the GPR88 agonist in an appropriate assay buffer.

-

Assay Procedure:

-

Remove the culture medium from the cells.

-

Add a solution containing a fixed concentration of forskolin (to stimulate adenylyl cyclase) and varying concentrations of the GPR88 agonist to the wells.

-

Incubate for 30 minutes at room temperature.

-

-

cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or GloSensor cAMP assay) according to the manufacturer's instructions.

-

Data Analysis: Plot the measured signal (which is inversely proportional to cAMP levels in some formats) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay assesses a G protein-independent signaling pathway.

Principle: Upon agonist binding and subsequent receptor phosphorylation, β-arrestin proteins are recruited to the intracellular domains of GPR88. This interaction can be quantified using various technologies, such as Bioluminescence Resonance Energy Transfer (BRET).

Detailed Protocol:

-

Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for GPR88 fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP).

-

Cell Seeding: 24-48 hours post-transfection, seed the cells into 96-well white plates.

-

Assay Procedure:

-

Add the Rluc substrate (e.g., coelenterazine (B1669285) h) to the cells.

-

Add serial dilutions of the GPR88 agonist.

-

-

BRET Measurement: Immediately measure the luminescence at two wavelengths (typically ~475 nm for Rluc and ~530 nm for YFP) using a plate reader capable of BRET measurements.

-

Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). Plot the change in the BRET ratio against the agonist concentration to determine the EC50.

[35S]GTPγS Binding Assay

This assay directly measures the activation of G proteins, providing a proximal readout of receptor activation.[6]

Principle: In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for GTP. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation. The amount of bound [35S]GTPγS is proportional to the level of G protein activation.[7]

Detailed Protocol:

-

Membrane Preparation:

-

Prepare crude membrane fractions from cells stably expressing GPR88 or from tissues with high GPR88 expression (e.g., mouse striatum).[3]

-

Homogenize cells or tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash and resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add the membrane preparation, GDP, [35S]GTPγS, and varying concentrations of the GPR88 agonist.

-

Incubate the reaction mixture at 30°C for 60 minutes.

-

-

Termination and Measurement:

-

Terminate the reaction by rapid filtration through a filter plate.

-

Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Plot the amount of bound [35S]GTPγS against the log concentration of the agonist to determine the EC50 and Emax values.

GPR88 Agonist Drug Discovery Workflow

The discovery and characterization of novel GPR88 agonists typically follow a structured workflow, from initial high-throughput screening to in vivo validation.

References

- 1. benchchem.com [benchchem.com]

- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

The Role of GPR88 in Striatal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 88 (GPR88) is an orphan GPCR predominantly and highly expressed in the striatum, a critical brain region for motor control, cognition, and reward-based learning.[1] Its unique expression pattern and involvement in key neural circuits have positioned GPR88 as a promising therapeutic target for a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Parkinson's disease, anxiety, and addiction.[2][3] This technical guide provides an in-depth overview of the current understanding of GPR88's role in striatal function, focusing on its signaling pathways, interactions with other neurotransmitter systems, and the functional consequences of its genetic deletion, supported by quantitative data and detailed experimental methodologies.

Cellular Localization and Expression

GPR88 is robustly expressed in the medium spiny neurons (MSNs) of the striatum, which constitute about 95% of the striatal neuronal population.[4][5] It is found in both the direct pathway (dMSNs), expressing D1 dopamine (B1211576) receptors, and the indirect pathway (iMSNs), expressing D2 dopamine receptors.[2][6] This strategic localization places GPR88 in a position to modulate the output of the basal ganglia, which governs voluntary movement and other complex behaviors.[2] GPR88 expression is not limited to the striatum, with lower levels detected in other brain regions such as the cerebral cortex, central extended amygdala, and hypothalamus.[2]

GPR88 Signaling in the Striatum

GPR88 is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels. This primary signaling mechanism allows GPR88 to exert an inhibitory influence on neuronal activity.

Modulation of Other GPCR Signaling

A key aspect of GPR88 function is its ability to modulate the signaling of other GPCRs within the striatum. GPR88 can form hetero-oligomers with several other receptors, thereby influencing their downstream signaling cascades.[3][7]

-

Opioid Receptors: GPR88 has been shown to inhibit the signaling of both µ- and δ-opioid receptors.[7] In GPR88 knockout mice, there is an observed increase in the activity of these opioid receptors.[7]

-

Dopamine Receptors: GPR88 physically interacts with D2 dopamine receptors, dampening their G protein-dependent signaling.[3][7] However, it does not appear to form close associations with D1 dopamine receptors.[3][7]

-

Muscarinic Receptors: GPR88 can also form hetero-oligomers with M1 and M4 muscarinic acetylcholine (B1216132) receptors, leading to an inhibition of their signaling.[3][7]

-

Adenosine (B11128) Receptors: While GPR88 comes into close proximity with adenosine A2A receptors, it does not appear to inhibit their G protein pathway activation.[3][7]

This broad "buffering" role on the signaling of multiple striatal GPCRs suggests that GPR88 acts as a crucial regulator of striatal neuron excitability.[7]

Role in Striatal Neurotransmission

GPR88 plays a significant role in balancing glutamatergic and GABAergic neurotransmission in the striatum. The absence of GPR88 leads to increased glutamatergic excitation and reduced GABAergic inhibition of MSNs, resulting in enhanced firing rates.[5][8]

Impact on Dopamine Signaling

The relationship between GPR88 and the striatal dopamine system is complex. While some studies in GPR88 knockout mice have reported lower basal extracellular dopamine levels, others have found no significant changes in dopamine synthesis, uptake, or receptor density.[9][10][11] However, these knockout mice consistently show increased sensitivity to the behavioral effects of dopamine agonists, suggesting a modulatory role of GPR88 on dopamine-mediated behaviors.[9][10][12] Deletion of GPR88 also leads to an elevation of phosphorylated DARPP-32, a key integrator of dopamine and glutamate (B1630785) signaling in MSNs.[2][10]

Phenotypes of GPR88 Knockout Models

The functional importance of GPR88 in the striatum is highlighted by the distinct behavioral and neurochemical phenotypes observed in GPR88 knockout (KO) mice.

Behavioral Phenotypes

-

Motor Function: GPR88 KO mice exhibit hyperactivity, impaired motor coordination, and deficits in motor skill learning.[13][6][8] They also show increased stereotypies.[6]

-

Anxiety and Impulsivity: Studies have reported decreased anxiety-like behaviors and increased impulsivity in these animals.[13][6]

-

Reward and Motivation: GPR88 deletion impacts reward-driven behaviors and the response to drugs of abuse.[13][14] Male GPR88 KO mice show a bias towards high-effort/high-reward choices.[14]

-

Cognition: These mice display impaired cue-based learning and deficits in prepulse inhibition of startle, a measure of sensorimotor gating.[8][10]

Neurochemical and Electrophysiological Phenotypes

-

MSN Excitability: MSNs in GPR88 KO mice show increased excitability, characterized by enhanced glutamatergic input and reduced GABAergic inhibition.[5][8]

-

Dopamine System: As mentioned, while direct measures of dopamine levels are variable, there is a consistent hypersensitivity to dopamine agonists.[9][10][12]

-

Gene Expression: Inactivation of GPR88 alters the expression of various genes in the striatum, including those related to GABAergic and glutamatergic signaling.[2]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on GPR88 in the striatum.

| Parameter | Model | Striatal Region | Change in GPR88 KO vs. Wild-Type | Reference |

| Neurochemistry | ||||

| Basal Dopamine | Gpr88 KO Mice | Striatum | Lower | [10] |

| Amphetamine-Induced Dopamine Release | Gpr88 KO Mice | Striatum | Normal | [10] |

| Phosphorylated DARPP-32 (Thr-34) | Gpr88 KO Mice | Striatum | Higher | [10] |

| Dopamine D2 Receptor Density & Affinity | Gpr88 KO Mice | Striatum | Normal | [10] |

| Behavior | ||||

| Locomotor Activity | Gpr88 KO Mice | - | Increased | [2][6] |

| Motor Coordination (Rotarod) | Gpr88 KO Mice | - | Impaired | [6][8] |

| Prepulse Inhibition | Gpr88 KO Mice | - | Disrupted | [10] |

| Apomorphine-Induced Stereotypy | Gpr88 KO Mice | - | Increased | [10] |

| Amphetamine-Stimulated Locomotion | Gpr88 KO Mice | - | Increased | [9][10] |

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the role of GPR88 in striatal function.

In Situ Hybridization Histochemistry

-

Objective: To visualize and quantify GPR88 mRNA expression in the brain.

-

General Protocol:

-

Rodent brains are rapidly removed, frozen, and sectioned on a cryostat.

-

Coronal sections are thaw-mounted onto slides.

-

Radiolabeled (e.g., ³⁵S) or fluorescently labeled antisense riboprobes specific for GPR88 mRNA are synthesized.

-

Sections are hybridized with the riboprobes.

-

For radioactive probes, slides are exposed to film or emulsion, and the signal is quantified using densitometry. For fluorescent probes, slides are imaged using a fluorescence microscope.

-

Co-localization studies can be performed using probes for other markers (e.g., D1R, D2R).

-

[³⁵S]GTPγS Binding Assay

-

Objective: To measure G protein activation by GPCRs in response to agonists.

-

General Protocol:

-

Striatal tissue is homogenized and membranes are prepared by centrifugation.

-

Membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and the agonist of interest.

-

Agonist binding to the GPCR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

The reaction is stopped, and membrane-bound [³⁵S]GTPγS is separated from unbound nucleotide by filtration.

-

The amount of bound radioactivity is measured by liquid scintillation counting and reflects the level of G protein activation.

-

In Vivo Microdialysis

-

Objective: To measure extracellular levels of neurotransmitters, such as dopamine, in the striatum of freely moving animals.

-

General Protocol:

-

A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized animal.

-

After recovery, the probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Neurotransmitters in the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.

-

Dialysate samples are collected at regular intervals.

-

The concentration of the neurotransmitter of interest in the samples is determined using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Behavioral Assays

-

Rotarod Test: Assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured.

-

Open Field Test: Measures locomotor activity and anxiety-like behavior. Mice are placed in a novel, open arena, and their movement patterns (e.g., distance traveled, time spent in the center) are recorded.

-

Prepulse Inhibition (PPI) of Startle: A test of sensorimotor gating. A weak auditory prestimulus (prepulse) is presented shortly before a startling stimulus (pulse). The extent to which the prepulse inhibits the startle response is measured.

Conclusion and Future Directions

GPR88 is a critical regulator of striatal function, exerting a powerful inhibitory influence on MSN activity and modulating the signaling of key neurotransmitter systems. Its deletion leads to a range of behavioral abnormalities related to motor control, motivation, and cognition, underscoring its importance in maintaining normal basal ganglia function. The development of selective GPR88 agonists and antagonists will be crucial for further dissecting its physiological roles and for validating it as a therapeutic target for neuropsychiatric and neurodegenerative disorders. Future research should focus on elucidating the precise molecular mechanisms by which GPR88 interacts with other GPCRs and on exploring the therapeutic potential of GPR88 modulators in relevant animal models of human disease.

References

- 1. A novel G-protein-coupled receptor gene expressed in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Lack of GPR88 enhances medium spiny neuron activity and alters motor- and cue-dependent behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPR88 in D1R-Type and D2R-Type Medium Spiny Neurons Differentially Regulates Affective and Motor Behavior | eNeuro [eneuro.org]

- 7. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]

- 8. Lack of GPR88 enhances medium spiny neuron activity and alters motor- and cue-dependent behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GPR88 - a putative signaling molecule predominantly expressed in the striatum: Cellular localization and developmental regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The orphan GPCR, GPR88, modulates function of the striatal dopamine system: a possible therapeutic target for psychiatric disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Knock-Down of GPR88 in the Dorsal Striatum Alters the Response of Medium Spiny Neurons to the Loss of Dopamine Input and L-3-4-Dyhydroxyphenylalanine [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. biorxiv.org [biorxiv.org]

(1R,2R)-2-PCCA Hydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (1R,2R)-2-PCCA hydrochloride, a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88). This document details its mechanism of action, key experimental protocols, and its application in neuroscience research, with a focus on its potential as a therapeutic agent for central nervous system disorders.

Introduction to this compound

This compound is a diastereomer of 2-PCCA and a small molecule agonist of the GPR88 receptor.[1] GPR88 is predominantly expressed in the striatum, a key brain region involved in motor control, reward, and cognition.[2] Due to its specific expression pattern and its role in modulating dopaminergic and glutamatergic signaling, GPR88 has emerged as a promising therapeutic target for various neurological and psychiatric disorders.[2][3] this compound serves as a critical pharmacological tool to investigate the physiological and pathological functions of GPR88.

Chemical Properties and Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of its analogs has been described in the literature.[4] The general approach involves the synthesis of the cyclopropanecarboxylic acid moiety and subsequent amide coupling with a substituted aniline (B41778) derivative. The stereochemistry of the cyclopropane (B1198618) ring is crucial for its activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₃₉Cl₂N₃O |

| Molecular Weight | 528.56 g/mol |

| Appearance | White to light yellow solid |

| Solubility | Soluble in DMSO and water. For in vivo use, formulations with co-solvents such as PEG300 and Tween-80 are often employed.[5] |

| Storage | Store at 4°C for short-term and -20°C or -80°C for long-term storage.[5] |

Mechanism of Action and Signaling Pathway

This compound acts as a potent agonist at the GPR88 receptor. GPR88 couples to inhibitory G proteins of the Gαi/o family.[6] Upon agonist binding, GPR88 activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][6] This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA), ultimately influencing neuronal excitability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Effect of Substitution on the Aniline Moiety of the GPR88 Agonist 2-PCCA: Synthesis, Structure–Activity Relationships, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. uniprot.org [uniprot.org]

An In-depth Technical Guide on the Potential Therapeutic Applications of GPR88 Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a critical brain region for motor control, cognition, and reward processing.[1][2][3] Its highly localized expression and involvement in key neural circuits have positioned it as a promising therapeutic target for a range of central nervous system (CNS) disorders.[4][5][6][7][8][9][10] GPR88 primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[1][6][7][11] This inhibitory action modulates neuronal excitability and neurotransmission. Preclinical studies using genetic knockout models and synthetic agonists have demonstrated the potential of GPR88 activation in treating conditions such as Parkinson's disease, schizophrenia, anxiety, and substance use disorders.[6][8][9][10] This guide provides a comprehensive overview of GPR88, its signaling pathways, therapeutic rationale, preclinical data for GPR88 agonists, and detailed experimental protocols relevant to its study.

Introduction to GPR88

GPR88 is a class A rhodopsin family orphan G protein-coupled receptor (GPCR), meaning its endogenous ligand has not yet been definitively identified.[2][6][12] It was first identified as a striatum-specific transcript in both humans and rodents.[2] While its highest expression is in the striatal medium spiny neurons (MSNs) of both the direct and indirect pathways, lower levels are also found in other brain regions like the cerebral cortex and amygdala.[2][6][7][12][13] This specific expression pattern in brain areas crucial for integrating motor, cognitive, and emotional information underscores its significance as a potential drug target.[2][12][14] Gene association studies have linked GPR88 to several neuropsychiatric and neurodevelopmental disorders, including schizophrenia, bipolar disorder, and chorea.[4][15]

GPR88 Signaling Mechanisms

The primary signaling pathway for GPR88 involves its coupling to inhibitory Gαi/o proteins.[1][6][7] Activation of GPR88 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP.[1][6][7][11][16] This reduction in cAMP signaling ultimately modulates the activity of downstream effectors like protein kinase A (PKA), leading to changes in neuronal excitability.[6][7]

Beyond this canonical pathway, GPR88 activation can also lead to the recruitment of β-arrestin.[1][4][15][17] Furthermore, GPR88 has been shown to interact with and modulate the signaling of other GPCRs, such as opioid and dopamine (B1211576) receptors, adding another layer of complexity to its function.[4][6][7][15][17] Studies have shown that GPR88 can inhibit both the G protein-dependent and β-arrestin-dependent signaling of co-expressed opioid receptors.[4][15][17]

Visualization of GPR88 Signaling Pathway

Physiological Functions and Therapeutic Rationale

The localization of GPR88 in the basal ganglia circuitry, particularly in the striatal MSNs of both direct and indirect pathways, places it in a pivotal position to modulate motor control, learning, and reward-based behaviors.[6][12] GPR88 is believed to play an inhibitory role in the striatum; its absence in knockout mice leads to increased MSN excitability, hyperactivity, and impaired motor coordination.[6][18]

Therapeutic Rationale:

-

Modulation of Striatal Output: By inhibiting both the direct and indirect pathways, GPR88 activation can globally dampen striatal output, which could be beneficial in hyperkinetic movement disorders.[6]

-

Dopaminergic System Interaction: GPR88 expression is regulated by dopamine, and its absence alters sensitivity to dopaminergic drugs, suggesting a role in disorders with dysfunctional dopamine signaling like Parkinson's disease and schizophrenia.[6][18][19]

-

Regulation of Impulsivity and Reward: GPR88 knockout mice exhibit increased impulsivity and altered reward-seeking behaviors, implicating GPR88 as a target for addiction and impulse control disorders like ADHD.[20][21][22][23]

-

Anxiety and Mood Regulation: GPR88 expression in the amygdala and its influence on anxiety-like behaviors in animal models suggest its potential as a target for anxiety disorders.[7]

Therapeutic Potential of GPR88 Activation

Movement Disorders

In rodent models of Parkinson's disease, dopamine depletion alters GPR88 expression in MSNs, and this is normalized by L-DOPA treatment.[6] GPR88 knockout mice show increased sensitivity to drug-induced catalepsy and baseline motor incoordination.[6] Activating GPR88 could potentially restore the balance in basal ganglia circuitry disrupted in Parkinson's and Huntington's disease.

Psychiatric Disorders

Genetic linkage studies have associated GPR88 with schizophrenia and bipolar disorder.[12] Knockout mice display phenotypes relevant to schizophrenia, such as hyperactivity and deficient sensorimotor gating.[19] Therefore, GPR88 agonists are being explored for their potential antipsychotic effects.[5]

Substance Use Disorders

GPR88's role in reward pathways makes it a target for addiction.[6] The GPR88 agonist RTI-13951-33 has been shown to reduce alcohol consumption and seeking behavior in mice.[22] This suggests that activating GPR88 could be a viable strategy for treating alcohol use disorder and potentially other substance use disorders.[24]

Preclinical Data on GPR88 Agonists

Several synthetic agonists for GPR88 have been developed and characterized, including 2-PCCA, RTI-13951-33, and various phenylglycinol derivatives.[3][6][9][10][25] These compounds have been instrumental in probing the function of GPR88.

Quantitative Data Summary

| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |

| 2-PCCA Analogues | ||||

| (1R,2R)-2-PCCA | cAMP Functional Assay | HEK293 | 3.1 | [26] |

| (±)-1 (racemate of 2-PCCA) | cAMP Functional Assay | HEK293T/GPR88 | 877 | [6][26] |

| (1R,2R)-isomer of (±)-1 | cAMP Functional Assay | HEK293T/GPR88 | 373 | [6][26] |

| RTI-13951-33 | ||||

| RTI-13951-33 | cAMP Functional Assay | - | 25 | [26] |

| Phenylglycinol Derivatives | ||||

| Compound 6 | [35S]GTPγS Binding Assay | Striatal Membranes | - | [26] |

Key Experimental Protocols

cAMP Accumulation Assay

This is a primary functional assay to measure the Gαi/o-mediated signaling of GPR88.[1][26]

-

Principle: GPR88 activation inhibits adenylyl cyclase, reducing cAMP levels. To measure this inhibition, intracellular cAMP is first stimulated with forskolin (B1673556). A GPR88 agonist will counteract this stimulation in a dose-dependent manner.[1][11]

-

Cell Lines: HEK293 or CHO cells stably expressing human GPR88 are commonly used.[1][11]

-

Protocol Outline:

-

Cell Seeding: Seed GPR88-expressing cells in a 384-well plate and incubate overnight.[1][11]

-

Compound Addition: Add serial dilutions of the test compound (agonist).

-

Stimulation: Add a sub-maximal concentration of forskolin to all wells to stimulate adenylyl cyclase, along with the agonist. Incubate for 30 minutes.[1][27]

-

Detection: Lyse the cells and measure cAMP levels using a commercial kit, such as an HTRF-based assay.[1][11]

-

Data Analysis: Plot the percentage of inhibition of the forskolin response against the log concentration of the agonist to determine the EC50 value.[1]

-

Visualization of Agonist Screening Workflow

β-Arrestin Recruitment Assay

This assay measures a non-canonical signaling pathway of GPR88.[1]

-

Principle: Agonist binding to GPR88 can trigger its phosphorylation and the subsequent recruitment of β-arrestin. This interaction can be quantified using techniques like Bioluminescence Resonance Energy Transfer (BRET).[1]

-

Protocol Outline:

-

Cell Transfection: Co-transfect HEK293 cells with plasmids for GPR88 fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP).[1]

-

Cell Seeding: Seed transfected cells in a 96-well plate.[1]

-

Assay: Add the Rluc substrate, followed by the test agonist.[1]

-

Measurement: Immediately measure luminescence at two wavelengths (~475 nm for Rluc and ~530 nm for YFP).[1]

-

Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). An increase in the BRET ratio indicates β-arrestin recruitment. Plot the change in BRET ratio against agonist concentration to determine the EC50.[1]

-

[35S]GTPγS Binding Assay

This is a direct measure of G protein activation.[26][27]

-

Principle: In the presence of an agonist, GPR88 catalyzes the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation.[27]

-

Protocol Outline:

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing GPR88.[26][27]

-

Reaction: Incubate membranes with the agonist, GDP, and [35S]GTPγS.[26][27]

-

Termination: Terminate the reaction by rapid filtration and wash the filters.[27]

-

Measurement: Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Challenges and Future Directions

Despite the therapeutic promise of GPR88, several challenges remain. The lack of an identified endogenous ligand complicates the understanding of its physiological regulation.[6][12] The development of GPR88 agonists with optimal pharmacokinetic properties, including brain penetrance and selectivity, is ongoing.[28] Future research should focus on further elucidating the downstream signaling pathways of GPR88 in different neuronal populations and disease states. Moreover, identifying translational biomarkers will be crucial for the clinical development of GPR88-targeted therapeutics.

Visualization of GPR88's Role in Basal Ganglia Circuitry

Conclusion

GPR88 represents a novel and compelling target for the development of therapeutics for a variety of CNS disorders. Its strategic location in the brain's motor and reward circuits, combined with its inhibitory signaling mechanism, provides a strong rationale for the therapeutic application of GPR88 agonists. While challenges remain, the continued development of potent and selective pharmacological tools will undoubtedly accelerate the translation of GPR88-targeted therapies from the laboratory to the clinic.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The discovery of potent agonists for GPR88, an orphan GPCR, for the potential treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 11. benchchem.com [benchchem.com]

- 12. New twist on orphan receptor GPR88 function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mapping GPR88-Venus illuminates a novel role for GPR88 in Sensory Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GPR88, a new PD target involved in the modulation of basal ganglia circuitry | Parkinson's Disease [michaeljfox.org]

- 15. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Lack of GPR88 enhances medium spiny neuron activity and alters motor- and cue-dependent behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GPR88 in A2Areceptor-expressing neurons modulates locomotor response to dopamine agonists but not sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The orphan receptor GPR88 controls impulsivity and is a risk factor for Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The orphan receptor GPR88 controls impulsivity and is a risk factor for Attention-Deficit/ Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. GPR88 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

The Role of GPR88 Agonists in Modulating the Dopamine System: An In-Vivo Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction